3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE
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Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrimidine moiety, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the triazole ring.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazole derivatives .
Scientific Research Applications
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane structure provides rigidity and stability. The pyrimidinylamino sulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-1,2,4-triazole: A simpler compound with similar reactivity but lacking the additional functional groups.
1,2,4-triazole: A basic triazole structure that serves as a precursor for more complex derivatives.
4-(1H-1,2,4-triazol-1-yl)phenol: A compound with a triazole ring and a phenol group, used in various chemical applications.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, an adamantane structure, and a pyrimidinylamino sulfonyl group. This combination provides a unique set of properties, including enhanced stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C23H24ClN7O3S |
---|---|
Molecular Weight |
514g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H24ClN7O3S/c24-20-27-14-31(29-20)23-11-15-8-16(12-23)10-22(9-15,13-23)19(32)28-17-2-4-18(5-3-17)35(33,34)30-21-25-6-1-7-26-21/h1-7,14-16H,8-13H2,(H,28,32)(H,25,26,30) |
InChI Key |
OKKRQDMMOSHXRI-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC=CC=N6 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC=CC=N6 |
Origin of Product |
United States |
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